molecular formula C14H12BrNO4 B2409298 2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate CAS No. 386277-18-5

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate

Cat. No.: B2409298
CAS No.: 386277-18-5
M. Wt: 338.157
InChI Key: BKUWZAXXZBRBLL-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a furan ring substituted with a bromine atom and a carboxylate group, as well as an oxo group and a p-tolylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with p-toluidine in the presence of a coupling agent to form the amide intermediate. This intermediate is then subjected to oxidation to introduce the oxo group, resulting in the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(p-tolylamino)ethyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-Oxo-2-(p-tolylamino)ethyl 5-fluorofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    2-Oxo-2-(p-tolylamino)ethyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-9-2-4-10(5-3-9)16-13(17)8-19-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUWZAXXZBRBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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